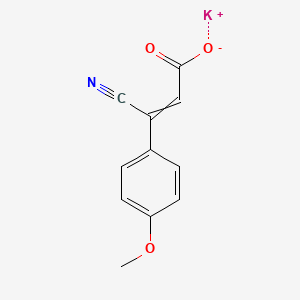

Potassium 3-cyano-3-(4-methoxyphenyl)acrylate

Übersicht

Beschreibung

Potassium 3-cyano-3-(4-methoxyphenyl)acrylate, also known as PMA, is a type of acrylate monomer that has been used in a variety of scientific applications, including organic synthesis, drug discovery, and biochemistry. PMA has been found to be particularly useful in organic synthesis due to its low toxicity and low reactivity. PMA has also been used in drug discovery and biochemistry due to its ability to form stable complexes with various molecules. Additionally, PMA has been studied for its potential applications in the fields of nanotechnology and materials science.

Wissenschaftliche Forschungsanwendungen

Synthesis and Biological Activity

Potassium 3-cyano-3-(4-methoxyphenyl)acrylate has been utilized in the synthesis of disubstituted-5-cyano-4-hydroxypyrimidines, which exhibit significant biological activities. These compounds have been prepared through cyclocondensation processes and have shown antimicrobial and inhibitory activities against breast carcinoma cells. The importance of low molecular weight heterocycles, especially those containing nitrogen, is highlighted due to their diverse pharmacological properties, including anticancer, antiviral, and antibacterial activities (El-Moneim, 2014).

Corrosion Inhibition

Research has explored the effectiveness of synthetic acrylamide derivatives, including 2-cyano-N-(4-hydroxyphenyl)-3-(4-methoxyphenyl)acrylamide, as corrosion inhibitors for copper in nitric acid solutions. These studies utilize chemical and electrochemical methods to demonstrate the compounds' roles as mixed-type inhibitors, contributing to the reduction of double-layer capacitance and achieving high efficiencies in corrosion prevention (Abu-Rayyan et al., 2022).

Mechanofluorochromic Properties

The structural simplicity of 3-aryl-2-cyano acrylamide derivatives, including those substituted with methoxyphenyl groups, has been linked to unique optical properties through distinct stacking modes. These compounds exhibit varying luminescence behaviors upon mechanical grinding, attributed to phase transformations and molecular interactions, highlighting their potential in developing advanced optical materials (Song et al., 2015).

Photoprotective Effects

A novel heterocyclic compound, derived from the molecular hybridization of Uvinul® T 150 and (E)-ethyl 2-cyano-3-(4hydroxy-3-methoxyphenyl)acrylate, demonstrated significant photoprotective effects with low degradation under sunlight exposure. This compound, synthesized using green chemistry principles, exhibits potential for developing new sunscreen products, combining antioxidant properties with photoprotective capabilities (Vinhal et al., 2016).

Enhancement of Physico-Chemical Properties

Doping the molecule 2-cyano-3-[4(diphenylamino)phenyl] acrylic acid with potassium atoms has shown to enhance its physico-chemical, nonlinear, and optoelectronic properties. This modification leads to smaller energy gaps and increased parameters such as dipole moment, polarizability, and refractive index, making the doped molecules promising candidates for nonlinear optical materials and photovoltaic device applications (Fonkem et al., 2020).

Eigenschaften

IUPAC Name |

potassium;3-cyano-3-(4-methoxyphenyl)prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO3.K/c1-15-10-4-2-8(3-5-10)9(7-12)6-11(13)14;/h2-6H,1H3,(H,13,14);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIFNHDNJTCKPDX-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=CC(=O)[O-])C#N.[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8KNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Potassium;3-cyano-3-(4-methoxyphenyl)prop-2-enoate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-Fluoro-4'-(methylsulfonyl)-[1,1'-biphenyl]-4-ol](/img/structure/B1440939.png)

![N-[(2,6-Difluoropyridin-3-yl)methyl]-N-methylamine](/img/structure/B1440947.png)

![[2-(Furan-2-yl)cyclopropyl]methanamine](/img/structure/B1440950.png)

![5-[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]-2-hydrazinylpyridine](/img/structure/B1440959.png)